molecular formula C14H14N2O4S B15308748 5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid

5-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid

Cat. No.: B15308748
M. Wt: 306.34 g/mol
InChI Key: YUXJVTSVYWLYPU-UHFFFAOYSA-N
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Description

5-{(Benzyloxy)carbonylamino}-3-methyl-1,2-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a benzyloxycarbonyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(benzyloxy)carbonylamino}-3-methyl-1,2-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation of the thiazole intermediate using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{(Benzyloxy)carbonylamino}-3-methyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-{(Benzyloxy)carbonylamino}-3-methyl-1,2-thiazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{(benzyloxy)carbonylamino}-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the thiazole ring can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid
  • 5-{(Benzyloxy)carbonylamino}-2-methyl-1,3-thiazole-4-carboxylic acid

Uniqueness

The unique combination of the benzyloxycarbonyl group, thiazole ring, and carboxylic acid functional group in 5-{(benzyloxy)carbonylamino}-3-methyl-1,2-thiazole-4-carboxylic acid provides distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

3-methyl-5-[methyl(phenylmethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C14H14N2O4S/c1-9-11(13(17)18)12(21-15-9)16(2)14(19)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,17,18)

InChI Key

YUXJVTSVYWLYPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)O)N(C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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